11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a dibenzo[b,e][1,4]diazepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo[b,e][1,4]diazepin core, followed by the introduction of the furan and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxyphenyl group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and methoxyphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Shares the furan and methoxyphenyl groups but has a different core structure.
3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar in having a methoxyphenyl group but differs in the presence of a chlorophenyl group.
Uniqueness
11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its dibenzo[b,e][1,4]diazepin core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24N2O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-5-(4-methoxybenzoyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H24N2O4/c1-16-14-20-24(22(29)15-16)25(23-8-5-13-32-23)28(21-7-4-3-6-19(21)27-20)26(30)17-9-11-18(31-2)12-10-17/h3-13,16,25,27H,14-15H2,1-2H3 |
InChI Key |
PMKHIXTVTHTQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)OC)C5=CC=CO5)C(=O)C1 |
Origin of Product |
United States |
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